Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate
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Overview
Description
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate typically involves the reaction of 6-methylimidazo[1,2-a]pyrazine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in chloroform or iodine in acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique biological activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Used in chemiluminescence studies.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one: Another chemiluminescent compound.
Uniqueness
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate stands out due to its unique combination of the imidazo[1,2-a]pyrazine scaffold and the methyl ester group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
methyl 2-[(6-methylimidazo[1,2-a]pyrazin-3-yl)amino]acetate |
InChI |
InChI=1S/C10H12N4O2/c1-7-6-14-8(3-11-7)12-4-9(14)13-5-10(15)16-2/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
OWYISDDBGDMABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C=N1)NCC(=O)OC |
Origin of Product |
United States |
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